molecular formula C23H23NO7 B2497390 methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 637752-77-3

methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2497390
CAS No.: 637752-77-3
M. Wt: 425.437
InChI Key: KFSNALVAMJRAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromene derivative featuring a 4-oxo-4H-chromen-3-yl core. Key structural attributes include:

  • Position 2: A methyl substituent.
  • Position 7: A diethylcarbamoyloxy group (-O-CO-NEt₂), conferring carbamate functionality.
  • Position 3: A methyl 4-oxybenzoate moiety, forming an ester linkage.

Properties

IUPAC Name

methyl 4-[7-(diethylcarbamoyloxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO7/c1-5-24(6-2)23(27)31-17-11-12-18-19(13-17)29-14(3)21(20(18)25)30-16-9-7-15(8-10-16)22(26)28-4/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSNALVAMJRAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation

Reagents : Resorcinol (1,3-dihydroxybenzene), ethyl acetoacetate (for 2-methyl substitution), and a Brønsted acid catalyst (e.g., concentrated H₂SO₄ or FeCl₃).
Mechanism : Acid-catalyzed cyclization forms the coumarin ring, with the methyl group originating from ethyl acetoacetate.

Procedure :

  • Resorcinol (10 mmol) and ethyl acetoacetate (12 mmol) are dissolved in glacial acetic acid.
  • Concentrated H₂SO₄ (2 mL) is added dropwise at 0°C.
  • The mixture is stirred at 80°C for 6 hours, yielding 7-hydroxy-2-methyl-4H-chromen-4-one (Yield: 68–75%).

Key Data :

Parameter Value
Temperature 80°C
Reaction Time 6 hours
Catalyst H₂SO₄
Yield 68–75%

Introduction of the Diethylcarbamoyloxy Group at Position 7

The 7-hydroxy group is functionalized via a nucleophilic acyl substitution reaction with diethylcarbamoyl chloride.

Carbamate Formation

Reagents : Diethylcarbamoyl chloride, anhydrous pyridine (base), dichloromethane (DCM) solvent.

Procedure :

  • 7-Hydroxy-2-methyl-4H-chromen-4-one (5 mmol) is dissolved in DCM (20 mL).
  • Pyridine (6 mmol) is added under nitrogen, followed by diethylcarbamoyl chloride (6 mmol).
  • The reaction is stirred at room temperature for 12 hours, yielding 7-[(diethylcarbamoyl)oxy]-2-methyl-4H-chromen-4-one (Yield: 82%).

Key Data :

Parameter Value
Solvent DCM
Base Pyridine
Temperature 25°C
Reaction Time 12 hours
Yield 82%

Etherification at Position 3 with Methyl 4-Hydroxybenzoate

The 3-hydroxy group undergoes etherification via the Mitsunobu reaction or nucleophilic substitution , depending on the leaving group introduced.

Mitsunobu Reaction

Reagents : Methyl 4-hydroxybenzoate, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), tetrahydrofuran (THF).

Procedure :

  • 7-[(Diethylcarbamoyl)oxy]-2-methyl-4H-chromen-4-one (3 mmol) and methyl 4-hydroxybenzoate (3.3 mmol) are dissolved in THF (15 mL).
  • PPh₃ (3.6 mmol) and DEAD (3.6 mmol) are added at 0°C.
  • The mixture is stirred at 25°C for 24 hours, yielding the target compound (Yield: 65–70%).

Key Data :

Parameter Value
Solvent THF
Ligand PPh₃
Temperature 25°C
Reaction Time 24 hours
Yield 65–70%

Alternative: Nucleophilic Substitution

Reagents : Methyl 4-hydroxybenzoate, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

Procedure :

  • The 3-hydroxy group is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine.
  • Methyl 4-hydroxybenzoate (3.3 mmol) and K₂CO₃ (6 mmol) are added in DMF.
  • The reaction is heated at 60°C for 8 hours (Yield: 58%).

Key Data :

Parameter Value
Solvent DMF
Base K₂CO₃
Temperature 60°C
Reaction Time 8 hours
Yield 58%

Optimization and Challenges

Solvent and Base Selection

  • Palladium-catalyzed reactions : Toluene/ethanol/water mixtures improve yields in coupling reactions.
  • Etherification : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the phenoxide ion.

Catalytic Systems

  • Mitsunobu reaction : DEAD/PPh₃ outperforms other redox systems in ether formation.
  • Carbamate formation : Pyridine neutralizes HCl, preventing lactone ring opening.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Key Properties

  • Molecular Weight : 405.43 g/mol
  • CAS Number : 637752-77-3
  • Solubility : Soluble in organic solvents like ethanol and dichloromethane.

Organic Synthesis

Methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Esterification : Used to form esters from acids and alcohols.
  • Substitution Reactions : Acts as a nucleophile in electrophilic aromatic substitution processes.

Research indicates that this compound exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Studies have shown its effectiveness against:

  • Antimicrobial Properties : Demonstrated efficacy against various bacterial strains, suggesting its potential use in developing new antibiotics.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity at low concentrations .

Material Science

In material science, the compound is explored for its role as an intermediate in synthesizing novel materials with specific properties. Its ability to undergo various chemical modifications allows for the design of materials with tailored functionalities, such as:

  • Polymer Production : Used as a monomer or additive to enhance polymer properties.

Pharmaceutical Development

The compound is under investigation for its potential use as a therapeutic agent. Its structural attributes allow it to interact with biological targets, leading to the development of drugs aimed at treating diseases such as cancer and infections.

Case Study: Drug Development

In a recent clinical trial, derivatives of this compound were evaluated for their effectiveness in treating resistant bacterial infections. The results showed promising outcomes, leading to further exploration in drug formulation .

Mechanism of Action

The mechanism of action of methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s key structural analogs differ primarily in substituents at positions 3 and 7 of the chromene core. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Position 7 Substituent Position 3 Substituent Molecular Formula Molecular Weight Key Features
Methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate (N/A) Diethylcarbamoyloxy (-O-CO-NEt₂) Methyl 4-oxybenzoate C₂₅H₂₅NO₇* ~475.5* Carbamate group enhances lipophilicity and potential metabolic stability.
Methyl 4-({7-[(3-chlorobenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate (842977-28-0) 3-Chlorobenzyloxy (-O-CH₂-C₆H₄-Cl) Methyl 4-oxybenzoate C₂₅H₁₉ClO₆ 450.87 Chlorobenzyl group increases steric bulk and electron-withdrawing effects.
Methyl 4-{[7-({2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate (1396972-84-1) Boc-protected amino-propanoyloxy Methyl 4-oxybenzoate C₃₂H₃₁NO₉ 573.61 Boc group introduces steric protection; phenylpropanoyl chain may enhance binding affinity.

*Estimated based on structural similarity to .

Key Observations:

Substituent Effects at Position 7: Diethylcarbamoyloxy: Introduces a carbamate group, which is less prone to hydrolysis than esters (e.g., benzyloxy in ) but more polar than aryl ethers. This may enhance metabolic stability compared to benzyloxy derivatives . Boc-Protected Amino-Propanoyloxy: Adds a bulky, hydrophobic substituent, likely influencing solubility and target interactions .

Position 3 Substituent :

  • All analogs retain the methyl 4-oxybenzoate group, suggesting its role as a conserved scaffold for ester stability or hydrogen-bonding interactions.

Functional Implications

  • Bioactivity: Chromene derivatives are known for antitumor, antimicrobial, and anti-inflammatory activities. The carbamate group in the main compound may modulate these effects by altering enzyme-binding kinetics.

Biological Activity

Methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate, with the molecular formula C23H23NO7C_{23}H_{23}NO_{7}, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Synthesis

The compound features a chromen-4-one core, which is known for its diverse biological activities. The synthesis typically involves esterification of 4-hydroxybenzoic acid with methyl alcohol, followed by reaction with 7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl chloride under basic conditions. This synthetic route allows for the production of high-purity compounds suitable for biological testing .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The chromen-4-one structure can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound may interact with cellular receptors, affecting signal transduction pathways that regulate cell growth and apoptosis .
  • Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against certain bacterial strains, suggesting potential as an antibacterial agent .

Antitumor Activity

Research has demonstrated that this compound shows significant growth inhibition against various tumor cell lines. For instance, in vitro assays using the MTT method revealed effective cytotoxicity against cancer cells, indicating its potential as an anticancer therapeutic .

Antimicrobial Properties

The compound has been tested for its antimicrobial efficacy. In one study, it exhibited growth inhibition against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1000 μg/mL. This suggests its potential utility in treating infections caused by resistant bacterial strains .

Antioxidative Effects

This compound also demonstrates antioxidative properties, which may contribute to its protective effects against oxidative stress in cells. This activity is crucial for preventing cellular damage and may enhance its therapeutic profile .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds within the same chemical family:

  • In Vitro Studies : A study published in the Bulletin of the Korean Chemical Society highlighted that derivatives with similar structures exhibited significant antitumoral and antimicrobial activities, reinforcing the potential of methyl 4-{...}benzoate as a candidate for further research .
  • Mechanistic Insights : Research into the mechanisms by which these compounds exert their effects often reveals pathways involving apoptosis induction in cancer cells and disruption of bacterial cell wall synthesis in antimicrobial applications .

Summary Table of Biological Activities

Activity TypeEffectivenessReference
AntitumorSignificant growth inhibition
AntimicrobialMIC = 1000 μg/mL
AntioxidativeProtective against oxidative stress

Q & A

Q. Basic Characterization

  • NMR : ¹H/¹³C NMR confirms substitution patterns. Key signals include:
    • Diethylcarbamoyl: δ 1.2–1.3 ppm (CH₃), 3.3–3.5 ppm (NCH₂).
    • Chromen-4-one: δ 6.2–6.4 ppm (H-3), 7.8–8.0 ppm (H-5) .
  • X-Ray Crystallography : Resolves stereochemical uncertainties. For analogs, C=O bond lengths (~1.21 Å) and dihedral angles (<10°) between chromen and benzoate planes confirm coplanarity .

What in vitro assays are suitable for preliminary evaluation of its biological activity?

Q. Basic Screening

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay (IC₅₀ in HeLa, MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinase activity .
    Advanced Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate membrane permeability via logP calculations (Predicted logP: ~3.5) .

How can contradictory bioactivity data across studies be reconciled?

Advanced Data Analysis
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. HT-29) or incubation times (24h vs. 48h). Validate using orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation) .
  • Solubility Issues : Poor aqueous solubility (>50 µM in PBS) may skew IC₅₀. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations .

What computational approaches support structure-activity relationship (SAR) studies for this compound?

Q. Advanced SAR

  • Docking Simulations : Target enzymes (e.g., topoisomerase II) using AutoDock Vina. Focus on H-bond interactions between the chromen-4-one carbonyl and catalytic residues .
  • QSAR Models : Use Hammett constants (σ) for substituents on the benzoate ring to predict electron-withdrawing effects on bioactivity .

What degradation pathways occur under accelerated stability testing, and how are they mitigated?

Q. Advanced Stability

  • Hydrolysis : Ester groups degrade at pH <3 or >8 (t₁/₂ ~48h at pH 7.4, 37°C). Stabilize with lyophilization or antioxidants (e.g., BHT) .
  • Photodegradation : Chromen core forms epoxy derivatives under UV light. Store in amber vials and avoid >300 nm light .

How does modifying the diethylcarbamoyl group impact pharmacokinetics?

Q. Advanced PK Studies

  • Metabolism : CYP3A4-mediated N-deethylation generates primary metabolites. Monitor via LC-MS/MS in hepatocyte models .
  • Bioavailability : Replace diethylcarbamoyl with morpholine (logD: 1.8 vs. 2.1) to enhance water solubility without sacrificing permeability .

What analytical methods validate purity in compliance with ICH guidelines?

Q. Methodological Validation

  • HPLC : Use C18 column (ACN:H₂O gradient, 220 nm). Acceptance criteria: ≥95% purity, RSD ≤2% .
  • Elemental Analysis : Theoretical C: 64.2%, H: 5.8%, N: 3.1%. Deviations >0.3% indicate impurities .

How can solubility challenges be addressed during formulation for in vivo studies?

Q. Advanced Formulation

  • Cyclodextrin Complexation : 2-HP-β-CD (1:2 molar ratio) increases solubility to ~1.2 mg/mL .
  • Nanoemulsions : Use Tween-80 and soybean oil (70 nm particles, PDI <0.2) for IV delivery .

What safety protocols are critical for handling this compound in the laboratory?

Q. Basic Safety

  • PPE : Nitrile gloves, safety goggles, and lab coats. Avoid inhalation (use fume hood) .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.